(Z)-Cinnarizine, a compound derived from the diphenylmethylpiperazine class, is recognized for its antihistaminic and calcium channel-blocking properties. Initially synthesized by Janssen Pharmaceutica in 1955 and marketed in 1958 under the brand name Stugeron, it is primarily used to treat motion sickness and other vestibular disorders. Cinnarizine's structure allows it to cross the blood-brain barrier, making it effective for central nervous system applications. It is classified as a weak base with low solubility in water, which presents challenges for its bioavailability in therapeutic contexts .
Cinnarizine was first obtained from the roots of the plant Cinna, which inspired its name. The compound is classified as an antihistamine and a selective antagonist of T-type voltage-operated calcium ion channels. Its primary pharmacological actions include antihistaminic, antiserotoninergic, and antidopaminergic effects, which contribute to its therapeutic efficacy in treating nausea and motion sickness .
Cinnarizine can be synthesized through several methods:
Cinnarizine has a molecular formula of and a molecular weight of approximately 368.51 g/mol. The compound features a diphenylmethylpiperazine backbone with a cinnamyl side chain, contributing to its lipophilicity and ability to penetrate biological membranes. Its structure can be represented as follows:
Cinnarizine undergoes various chemical reactions that are crucial for its pharmacological activity:
Cinnarizine acts primarily by blocking T-type voltage-operated calcium channels, which inhibits calcium influx into cells, particularly in the inner ear's vestibular system. This action reduces excitability in vestibular pathways, alleviating symptoms associated with motion sickness. Additionally, cinnarizine exhibits antihistaminic effects by blocking H1 receptors, contributing to its antiemetic properties .
Cinnarizine is widely used in clinical settings for:
Research continues into enhancing the bioavailability of cinnarizine through novel delivery systems such as cyclodextrin complexes and lipid emulsions, addressing its solubility challenges for improved therapeutic outcomes .
The IUPAC name for (Z)-Cinnarizine is (Z)-1-(diphenylmethyl)-4-(3-phenylprop-2-en-1-yl)piperazine. This name systematically defines its molecular structure: a piperazine ring substituted at position 1 with a diphenylmethyl (benzhydryl) group and at position 4 with a cinnamyl group in the Z configuration [2] [6]. The stereochemical descriptor (Z) specifies the spatial arrangement around the double bond in the cinnamyl moiety, indicating that the higher-priority substituents on the alkene carbons are cis to each other [3] [7].
The E-Z notation (based on Cahn-Ingold-Prelog priority rules) resolves ambiguities in traditional cis-trans nomenclature. For (Z)-Cinnarizine:
Table 1: Synonyms for (Z)-Cinnarizine
Synonym | Source |
---|---|
cis-Cinnarizine | [1] [2] |
Cinnarizine EP Impurity B | [2] |
(Z)-1-Benzhydryl-4-(3-phenylallyl)piperazine | [2] |
(Z)-1-(Diphenylmethyl)-4-(3-phenylallyl)piperazine | [1] |
The CAS Registry Number for (Z)-Cinnarizine is 750512-44-8, uniquely identifying this stereoisomer in chemical databases [2]. Its deuterated analog, (Z)-Cinnarizine-d8 (used as an internal standard in mass spectrometry), has the CAS number 1185242-27-6 [1].
The molecular formula is C₂₆H₂₈N₂, with a molecular weight of 368.51 g/mol [2] [6]. The deuterated version (C₂₆H₂₀D₈N₂) has a molecular weight of 376.56 g/mol, reflecting the replacement of eight hydrogen atoms with deuterium [1] [4]. Key physicochemical properties include:
Table 2: Molecular Identity Comparison
Property | (Z)-Cinnarizine | (Z)-Cinnarizine-d8 |
---|---|---|
CAS No. | 750512-44-8 | 1185242-27-6 |
Molecular Formula | C₂₆H₂₈N₂ | C₂₆H₂₀D₈N₂ |
Molecular Weight | 368.51 g/mol | 376.56 g/mol |
Nitrogen Atoms | 2 | 2 |
The geometric isomerism in Cinnarizine arises solely from the configuration of the cinnamyl double bond:
The stability difference between isomers stems from steric strain. In the (Z)-configuration, the bulky phenyl ring and piperazine group experience van der Waals repulsion, making it thermodynamically less stable than the (E)-isomer [7] [8]. This is evidenced by:
Table 3: E-Z Configuration Comparison
Feature | (Z)-Cinnarizine | (E)-Cinnarizine |
---|---|---|
Configuration | cis priority groups | trans priority groups |
Steric Strain | Higher | Lower |
Thermodynamic Stability | Less stable | More stable |
Typical Role | Pharmacopeial impurity B | Active pharmaceutical |
The interconversion barrier between (E) and (Z) isomers is high (>200 kJ/mol) due to the rigidity of the pi bond. Isomerization thus requires photochemical or thermal activation, not spontaneous rotation [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: